甲胺-d2氘代氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methylamine-d2 deuteriochloride is a chemical compound with the molecular formula CH3ClD3N . It is used in research and development .

Synthesis Analysis

Methylamine-d2 deuteriochloride can be synthesized using Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent . The reaction conditions involve heating with water-d2 for 24 hours .

Molecular Structure Analysis

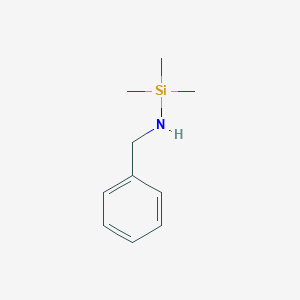

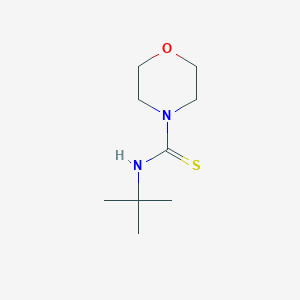

The molecular structure of Methylamine-d2 deuteriochloride consists of one carbon atom, one nitrogen atom, one chlorine atom, and six hydrogen atoms .

Chemical Reactions Analysis

The synthesis of Methylamine-d2 deuteriochloride involves a reaction with water-d2 for 24 hours under heating conditions . In a study, a new method was developed to prepare deuterated methylamine and dimethylamine, which are important intermediates in the preparation of deuterated drugs .

科学研究应用

概述

甲胺-d2氘代氯化物是一种氘代化合物,在各种科学研究应用中发挥着重要作用。由于其作为稳定同位素标记化合物的独特特性,它的实用性延伸到不同的领域,包括毒理学、药理学和环境科学。本综述综合了近期科学文献中的信息,以突出其在研究中的应用。

毒理学和环境研究

在毒理学研究中,像甲胺-d2氘代氯化物这样的氘代化合物被用来了解相关物质的毒力学和毒代动力学。例如,对百草枯二氯化物毒性的研究受益于使用稳定同位素来追踪肺毒性所涉及的生化途径,从而深入了解作用机制和潜在的中毒治疗方法(迪尼斯-奥利维拉等,2008)。类似地,关于除草剂的环境影响的研究利用氘代类似物来研究这些化学物质在水生生态系统中的归宿和迁移,有助于评估它们的生态和健康风险(波斯特等,2014).

药理学和药物开发

在药理学研究中,甲胺-d2氘代氯化物作为一种工具,用于开发和评估药物的有效性和安全性。它的应用见于神经精神疾病的研究,有助于调查多巴胺受体配体的作用(尤扎等,2022)。此外,它在代谢性疾病的研究中也发挥着重要作用,其中氘代化合物被用来追踪代谢途径并评估治疗干预的影响(布鲁克等,2017).

生物技术和工业应用

甲胺-d2氘代氯化物的生物技术应用非常广泛,从用于蛋白质、脂质和核酸研究到改善工业过程。氘代化合物提供了一种手段,可以在临床和药物研究中研究这些生物分子的动态代谢,从而深入了解衰老、癌症和其他疾病(布鲁克等,2017)。此外,与重水相关的专利强调了其在医疗保健和工业中的潜力,突出了氘代化合物的创新应用(马里亚诺等,2017).

安全和危害

未来方向

Deuterated methylamine and dimethylamine, which include Methylamine-d2 deuteriochloride, play significant roles in the preparation of deuterated drugs . The development of deuterium-containing drugs could contribute to greenhouse gas mitigation for a carbon-neutral future . The electrochemical reduction of carbon dioxide is an appealing technology that stores renewable electricity in the chemical form and has the potential to transform the way carbon fuels are utilized today .

属性

IUPAC Name |

(2H)chlorane;N,N-dideuteriomethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i/hD3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-ZRLBSURWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

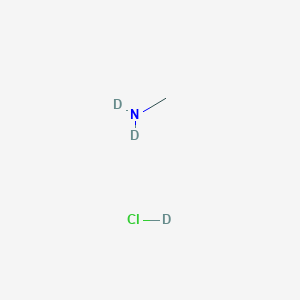

[2H]N([2H])C.[2H]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

70.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methylamine-d2 deuteriochloride | |

CAS RN |

14779-52-3 |

Source

|

| Record name | Hydrochloric acid-d, compd. with methanamine-d2 (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14779-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)